

CC-90001: A Potent and Selective JNK1 Inhibitor for Fibrotic Diseases

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Compound of Interest

Compound Name: CC-90001

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A Comparative Analysis of **CC-90001** Against Other JNK Inhibitors with a Focus on JNK1 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical regulators of cellular processes such as inflammation, apoptosis, and cell differentiation. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes. Emerging evidence suggests that specific JNK isoforms play distinct roles in various pathologies. Notably, JNK1 has been identified as a key driver in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). This has spurred the development of isoform-selective JNK inhibitors. **CC-90001** is a novel, orally bioavailable small molecule inhibitor of JNK with a demonstrated bias for JNK1, currently under investigation for the treatment of fibrotic diseases.^{[1][2][3]} This guide provides a comprehensive comparison of **CC-90001** with other notable JNK inhibitors, focusing on its selectivity for JNK1, supported by experimental data and detailed methodologies.

JNK1 Selectivity: A Quantitative Comparison

The therapeutic potential of targeting JNK1 in fibrotic diseases hinges on the selectivity of the inhibitor. A highly selective inhibitor minimizes off-target effects that can arise from the inhibition

of other JNK isoforms or unrelated kinases. The following tables summarize the in vitro inhibitory potency (IC₅₀) of **CC-90001** and other well-characterized JNK inhibitors against the three JNK isoforms.

Inhibitor	JNK1 IC ₅₀ (nM)	JNK2 IC ₅₀ (nM)	JNK3 IC ₅₀ (nM)	JNK1 vs JNK2 Selectivity (fold)	JNK1 vs JNK3 Selectivity (fold)	Reference
CC-90001	11	31	-	~2.8	-	[4]
Tanzisertib (CC-930)	61	7	6	0.11	0.10	[2][3][5][6]
SP600125	40	40	90	1	2.25	[1][7][8]
Bentamapimod (AS602801)	80	90	230	1.13	2.88	[9][10][11]
DB07268	9	-	-	-	-	[12][13][14]

Note: A lower IC₅₀ value indicates greater potency. Selectivity is calculated as (IC₅₀ of off-target isoform) / (IC₅₀ of target isoform). A selectivity value greater than 1 indicates preference for the target isoform. Some data for JNK3 and for DB07268 against JNK2 and JNK3 were not available in the searched literature.

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed protocols for two key experimental methods used to characterize JNK inhibitors.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

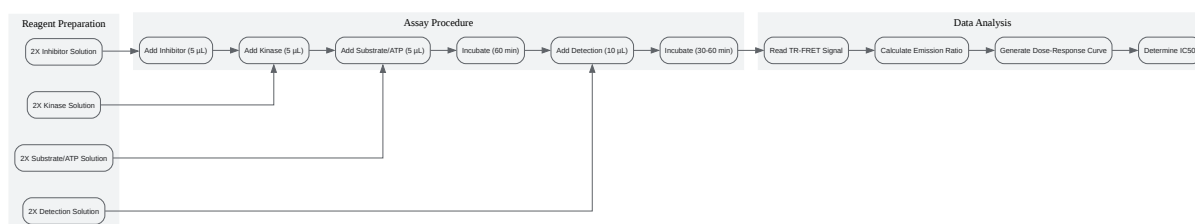
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific JNK isoform. The LanthaScreen™ TR-FRET technology is a common platform for this purpose.

Principle: The assay is based on the FRET between a terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate (acceptor). When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Protocol:

- **Reagent Preparation:**
 - Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
 - Prepare a 2X substrate/ATP solution containing the fluorescein-labeled substrate (e.g., FL-Poly-GT) and ATP at the K_m concentration for the specific JNK isoform.
 - Prepare a 2X inhibitor solution by serially diluting the test compound in kinase buffer with a final DMSO concentration not exceeding 1%.
 - Prepare a 2X detection solution containing the terbium-labeled anti-phospho-substrate antibody (e.g., Tb-pY20) and EDTA in TR-FRET dilution buffer.
- **Assay Procedure (384-well plate format):**
 - Add 5 µL of the 2X inhibitor solution to the assay wells.
 - Add 5 µL of the 2X kinase solution to all wells.
 - Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
 - Incubate the plate at room temperature for 60 minutes.
 - Stop the reaction and detect phosphorylation by adding 10 µL of the 2X detection solution.

- Incubate for 30-60 minutes at room temperature.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) after excitation at 340 nm.
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Caption: TR-FRET Biochemical Assay Workflow.

Cellular c-Jun Phosphorylation Assay (Western Blot)

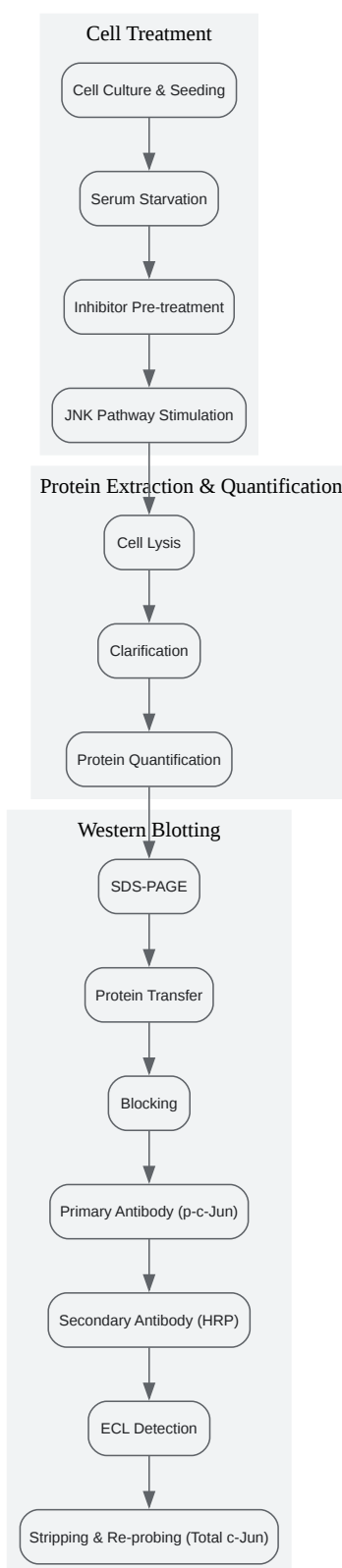
This cell-based assay measures the ability of an inhibitor to block the phosphorylation of c-Jun, a direct downstream substrate of JNK, in a cellular context.

Principle: Cells are treated with a JNK-activating stimulus in the presence or absence of the inhibitor. Cell lysates are then subjected to SDS-PAGE, and the levels of phosphorylated c-Jun (at Ser63 or Ser73) and total c-Jun are detected by Western blotting using specific antibodies.

Protocol:

- **Cell Culture and Treatment:**
 - Plate cells (e.g., HeLa or A375) and grow to 70-80% confluency.
 - Serum-starve the cells for 12-24 hours to reduce basal JNK activity.
 - Pre-incubate the cells with various concentrations of the JNK inhibitor or vehicle (DMSO) for 1-2 hours.
 - Stimulate the JNK pathway by adding a known activator, such as anisomycin (25 ng/mL) or UV irradiation, for 30 minutes.
- **Protein Extraction:**
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatants using a BCA assay.
- **Western Blotting:**
 - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.
 - Transfer the proteins to a PVDF membrane.

- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Strip the membrane and re-probe with an antibody for total c-Jun to normalize for protein loading.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Calculate the ratio of phospho-c-Jun to total c-Jun for each treatment condition.
 - Plot the normalized phospho-c-Jun levels against the inhibitor concentration to determine the cellular EC50.

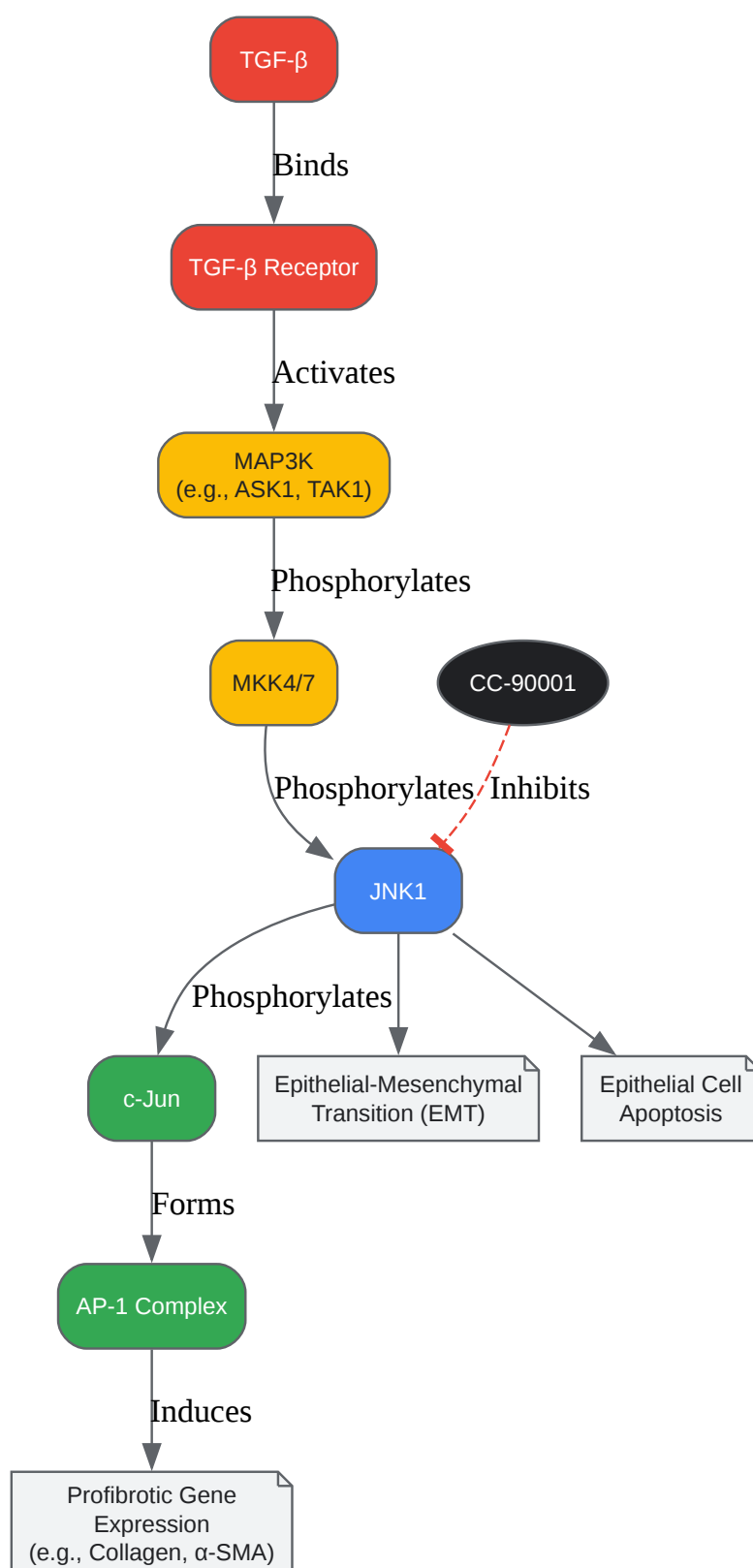


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Caption: Western Blot Workflow for c-Jun Phosphorylation.

JNK1 Signaling Pathway in Fibrosis

In the context of fibrotic diseases like IPF, JNK1 is a key mediator of pro-fibrotic signaling cascades. It is activated by various stimuli, including transforming growth factor-beta (TGF- β), a potent pro-fibrotic cytokine.[1] The activation of JNK1 contributes to several cellular responses that drive the fibrotic process.



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Caption: Simplified JNK1 Signaling Pathway in Fibrosis.

Pathway Description:

- **Activation:** Pro-fibrotic stimuli, such as TGF- β , bind to their cell surface receptors, initiating a signaling cascade.^[1]
- **MAPK Cascade:** This leads to the sequential activation of a MAP kinase kinase kinase (MAP3K), such as ASK1 or TAK1, which in turn phosphorylates and activates MAP kinase kinases (MAP2Ks), MKK4 and MKK7.
- **JNK1 Phosphorylation:** MKK4 and MKK7 then dually phosphorylate JNK1 on threonine and tyrosine residues within its activation loop, leading to its activation.
- **Downstream Effects:** Activated JNK1 translocates to the nucleus and phosphorylates transcription factors, most notably c-Jun. Phosphorylated c-Jun dimerizes with members of the Fos family to form the AP-1 transcription factor complex. AP-1 then binds to the promoter regions of target genes, upregulating the expression of pro-fibrotic molecules like collagens and alpha-smooth muscle actin (α -SMA). JNK1 activation also promotes epithelial-mesenchymal transition (EMT) and epithelial cell apoptosis, both of which are key events in the development of fibrosis.^[1]
- **Inhibition by CC-90001:** **CC-90001** exerts its anti-fibrotic effects by directly inhibiting the kinase activity of JNK1, thereby preventing the phosphorylation of c-Jun and the subsequent downstream pro-fibrotic events.

Conclusion

The data presented in this guide highlight the distinct selectivity profile of **CC-90001** for JNK1 over other JNK isoforms, particularly when compared to pan-JNK inhibitors like SP600125 and the JNK2-biased inhibitor Tanzisertib (CC-930). This JNK1-preferential activity is a key attribute for a therapeutic agent targeting fibrotic diseases, where JNK1 is a primary driver of pathology. The detailed experimental protocols provided offer a foundation for researchers to conduct their own comparative studies and further investigate the mechanism of action of these and other JNK inhibitors. The elucidation of the JNK1 signaling pathway in fibrosis underscores the rationale for the development of JNK1-selective inhibitors like **CC-90001** as a promising therapeutic strategy for conditions such as idiopathic pulmonary fibrosis.

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